Cell Growth Inhibition: Englerin B Is Inactive Across 524 Cancer Cell Lines Versus Englerin A
In a large-scale phenotypic cell profiling experiment (CLiP) measuring growth inhibition across 524 well-characterized cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE), Englerin B produced no potent growth inhibition in any cell line tested. In contrast, Englerin A potently inhibited a subset of cell lines across multiple lineages. The authors explicitly concluded that Englerin B is 'an ideal negative control for englerin A' [1]. This experiment constitutes the largest and most definitive direct head-to-head comparison of the two compounds.
| Evidence Dimension | Cancer cell growth inhibition (maximal effect and potency) |
|---|---|
| Target Compound Data | Englerin B: No cancer cell lines showed potent growth inhibition across 524 cell lines tested (scatterplot shows no activity above baseline) |
| Comparator Or Baseline | Englerin A: Potent growth inhibition in a subset of 524 cancer cell lines, with sensitive lines across multiple lineages (kidney, lung, bone, skin, hematopoietic, etc.) |
| Quantified Difference | Qualitative: Englerin A shows clear subset activity; Englerin B shows complete lack of activity. The scatterplot demonstrates zero overlap in the actively inhibited region. |
| Conditions | 524 cancer cell lines from the CCLE panel; Cell Titer-Glo viability assay; compound concentration and exposure standardized across the CLiP platform |
Why This Matters
This establishes Englerin B as the only validated negative control for Englerin A mechanism-of-action studies at scale; any residual activity observed with Englerin B in a new assay indicates off-target or assay artifact effects.
- [1] Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, et al. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015;10(6):e0127498. Figure 2; Results section 'TRPC4 expression correlates with sensitivity to englerin A.' View Source
